Piperazin-1-carboxamidin-hemisulfat

Übersicht

Beschreibung

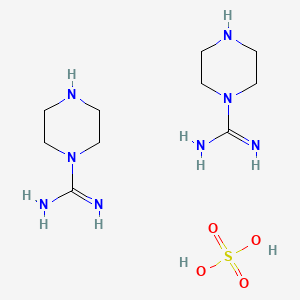

Piperazine-1-carboxamidine hemisulfate is an organic compound with the molecular formula C10H26N8O4S . It has a molecular weight of 354.43 g/mol . The compound is also known by other names such as Piperazine-1-carboximidamide hemisulfate and 1-amidinopiperazine hemisulfate .

Synthesis Analysis

A series of piperazine-1-carboxamidine derivatives were synthesized and evaluated for antifungal activity against Candida albicans . The structure-activity relationship studies showed that piperazine-1-carboxamidine analogues with large atoms or large side chains substituted on the phenyl group at the R3 and R5 positions are characterized by a high ROS accumulation capacity in Candida albicans and a high fungicidal activity .Molecular Structure Analysis

The IUPAC name of Piperazine-1-carboxamidine hemisulfate is piperazine-1-carboximidamide; sulfuric acid . The InChI representation of the compound is InChI=1S/2C5H12N4.H2O4S/c26-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h28H,1-4H2,(H3,6,7);(H2,1,2,3,4) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.43 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 354.17977251 g/mol . The compound has a topological polar surface area of 213 Ų . The heavy atom count of the compound is 23 .Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen

Piperazin-1-carboxamidin-Derivate wurden als signifikant antifungal wirksam befunden . Diese Verbindungen induzieren die Ansammlung von endogenen reaktiven Sauerstoffspezies (ROS) in Pilzen, was zu deren Tod führt . Die Derivate mit großen Atomen oder großen Seitenketten, die am Phenylrest an den Positionen R3 und R5 substituiert sind, sind besonders wirksam gegen Candida albicans .

Antibakterielle Anwendungen

Diese Verbindungen zeigten auch antibakterielle Aktivität . Sie wurden gegen verschiedene Bakterienstämme getestet, darunter Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis und Escherichia coli . Die antibakterielle Aktivität ist signifikant, obwohl sie gegen Pilze weniger aktiv ist .

Proteomik-Forschung

Piperazin-1-carboxamidin-hemisulfat wird als Spezialprodukt in der Proteomik-Forschung eingesetzt . Es ist ein Forschungsgebiet, das sich auf Proteine konzentriert, insbesondere auf ihre Strukturen und Funktionen .

Neuroprotektive Anwendungen

Es gibt Hinweise darauf, dass Piperazin-1-carboxamidin zur Behandlung von hypoxischerischämischer Hirnschädigung bei Neugeborenen eingesetzt werden kann . Es wurde gezeigt, dass es die kortikalen Agmatin-Spiegel erhöht, was neuroprotektive Wirkungen haben könnte .

Wirkmechanismus

Target of Action

Piperazine-1-carboxamidine hemisulfate primarily targets the mitochondrial fission machinery in yeast cells . It also acts as a putative agmatinase inhibitor , which suggests that it may interact with the enzyme agmatinase, involved in the metabolism of the neuroprotective compound agmatine.

Mode of Action

The compound interacts with its targets by inducing caspase-dependent apoptosis in yeast . This process involves the mitochondrial fission machinery, including proteins such as Fis1 (Whi2), Dnm1, and Mdv1 . The compound’s action as an agmatinase inhibitor suggests it may prevent the breakdown of agmatine, thereby increasing its levels .

Biochemical Pathways

Piperazine-1-carboxamidine hemisulfate affects the apoptotic pathway in yeast, leading to cell death . It also influences the arginine decarboxylase (ADC) pathway , which produces agmatine from arginine . By inhibiting agmatinase, the compound may increase agmatine levels, affecting various biochemical processes where agmatine plays a role.

Result of Action

The primary result of Piperazine-1-carboxamidine hemisulfate’s action is the induction of apoptosis in yeast cells . In the context of neuroprotection, the compound’s action as an agmatinase inhibitor leads to increased agmatine levels, which may have neuroprotective effects .

Action Environment

The action of Piperazine-1-carboxamidine hemisulfate can be influenced by various environmental factors. For instance, the compound’s accumulation in yeast cells is dependent on functional lipid rafts . Moreover, the compound’s neuroprotective effects have been observed in hypoxic-ischemic conditions , suggesting that the compound’s efficacy may be influenced by the oxygen levels in the environment.

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYVONKCVRLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945017 | |

| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22365-47-5 | |

| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

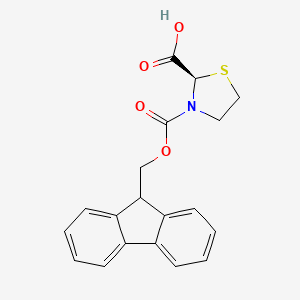

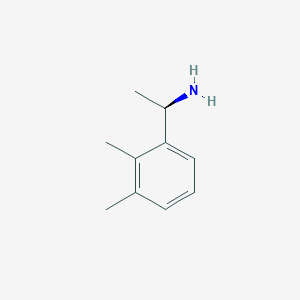

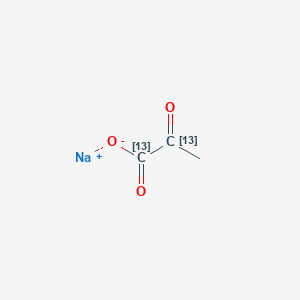

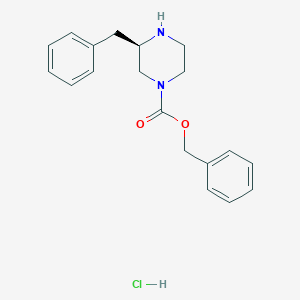

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine](/img/structure/B1499955.png)

phenol](/img/structure/B1499959.png)

![Methyl 3-cyanopyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B1499965.png)